

A Comparative Study of Tris(dimethylamino)antimony for High-Purity Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical precursors are paramount. **Tris(dimethylamino)antimony** ($\text{Sb}(\text{NMe}_2)_3$), a key organometallic precursor in the semiconductor industry and a potential reagent in specialized organic synthesis, is offered by several suppliers. This guide provides a comparative overview of **Tris(dimethylamino)antimony** from three prominent suppliers, focusing on key quality metrics, analytical methodologies for verification, and the impact of precursor quality on performance in sensitive applications.

Executive Summary

The quality of **Tris(dimethylamino)antimony**, particularly its purity and the concentration of trace metal impurities, directly influences the performance and reproducibility of advanced material fabrication processes such as Metal-Organic Chemical Vapor Deposition (MOCVD). While many suppliers offer high-purity grades of this precursor, subtle differences in their impurity profiles can have significant consequences for the resulting material's electronic and optical properties. This guide presents a framework for evaluating and comparing **Tris(dimethylamino)antimony** from different suppliers, emphasizing the importance of comprehensive analytical characterization.

Comparison of Supplier Specifications

Quantitative data on purity and trace metal impurities are crucial for selecting the appropriate grade of **Tris(dimethylamino)antimony** for a specific application. While accessing real-time Certificates of Analysis (CoA) from suppliers like Strem Chemicals, Sigma-Aldrich, and Ereztech often requires customer credentials, the following table represents typical data for high-purity (99.99%+) grades of this product based on industry standards.

Table 1: Comparative Analysis of **Tris(dimethylamino)antimony** Specifications

Parameter	Supplier A (Representative Data)	Supplier B (Representative Data)	Supplier C (Representative Data)
Assay (Purity by NMR)	≥ 99.99%	≥ 99.99%	≥ 99.995%
Trace Metals Analysis (ICP-MS)			
Aluminum (Al)	< 10 ppb	< 15 ppb	< 5 ppb
Calcium (Ca)	< 20 ppb	< 25 ppb	< 10 ppb
Copper (Cu)	< 5 ppb	< 10 ppb	< 2 ppb
Iron (Fe)	< 15 ppb	< 20 ppb	< 5 ppb
Magnesium (Mg)	< 10 ppb	< 15 ppb	< 5 ppb
Silicon (Si)	< 50 ppb	< 60 ppb	< 25 ppb
Sodium (Na)	< 20 ppb	< 25 ppb	< 10 ppb
Zinc (Zn)	< 10 ppb	< 15 ppb	< 5 ppb

Experimental Protocols

To ensure the quality and consistency of **Tris(dimethylamino)antimony**, rigorous analytical testing is necessary. The following are detailed protocols for key experiments used to characterize this precursor.

Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the purity of **Tris(dimethylamino)antimony** and identify any organic impurities.

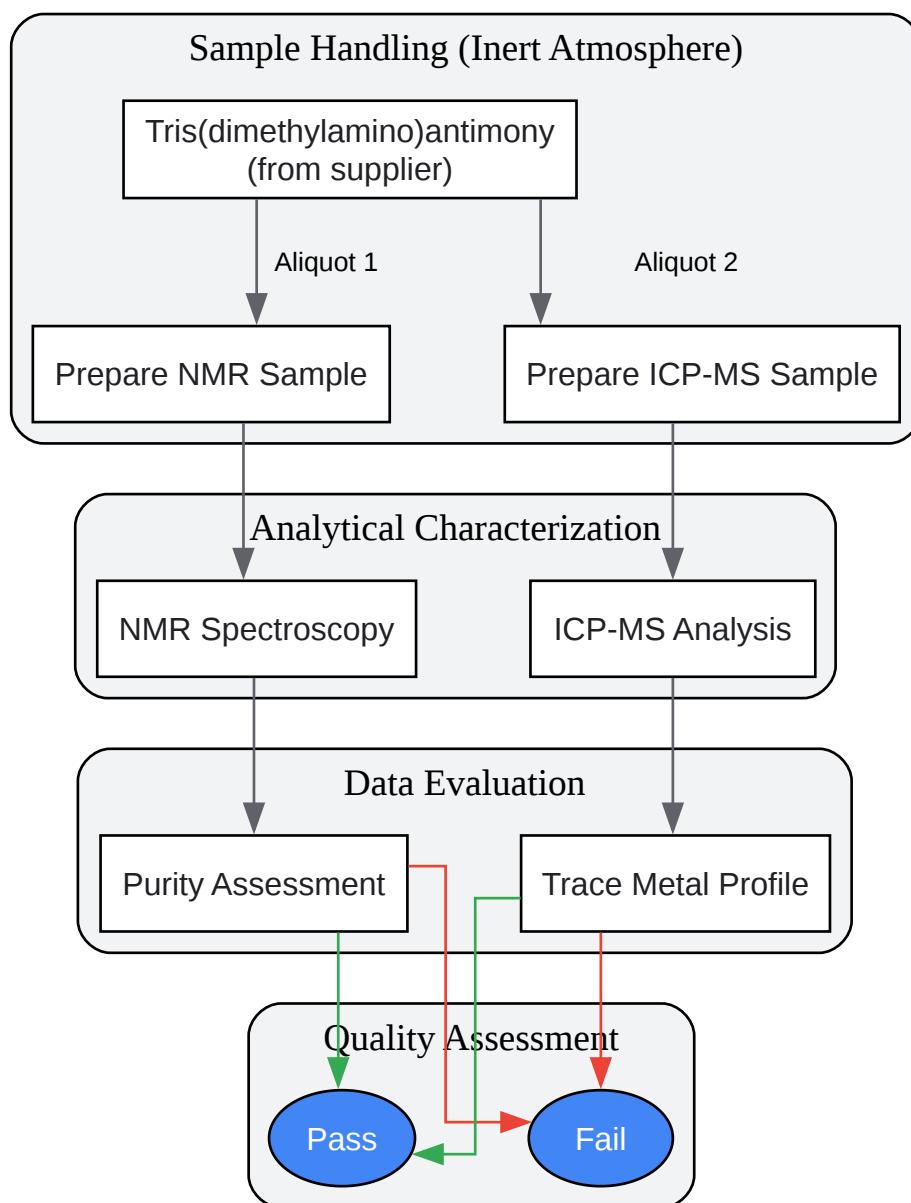
Methodology:

- Sample Preparation: Due to the air and moisture sensitivity of **Tris(dimethylamino)antimony**, all sample handling must be performed in an inert atmosphere (glovebox or Schlenk line).
 - In a glovebox, draw approximately 0.1 mL of **Tris(dimethylamino)antimony** into a gas-tight syringe.
 - Inject the sample into an NMR tube containing a deuterated solvent (e.g., Benzene-d6 or Toluene-d8) that has been dried over molecular sieves.
 - Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra precaution.
- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
 - The spectrometer should be equipped with a probe capable of ^1H and ^{13}C NMR spectroscopy.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum. The spectrum of pure **Tris(dimethylamino)antimony** should show a single sharp singlet corresponding to the methyl protons of the dimethylamino groups.
 - Acquire a ^{13}C NMR spectrum to confirm the presence of the single carbon environment of the methyl groups.
- Data Analysis:

- Integrate the area of the main peak corresponding to the methyl protons.
- Identify and integrate any impurity peaks.
- Calculate the purity by comparing the integration of the main peak to the total integration of all peaks in the spectrum.

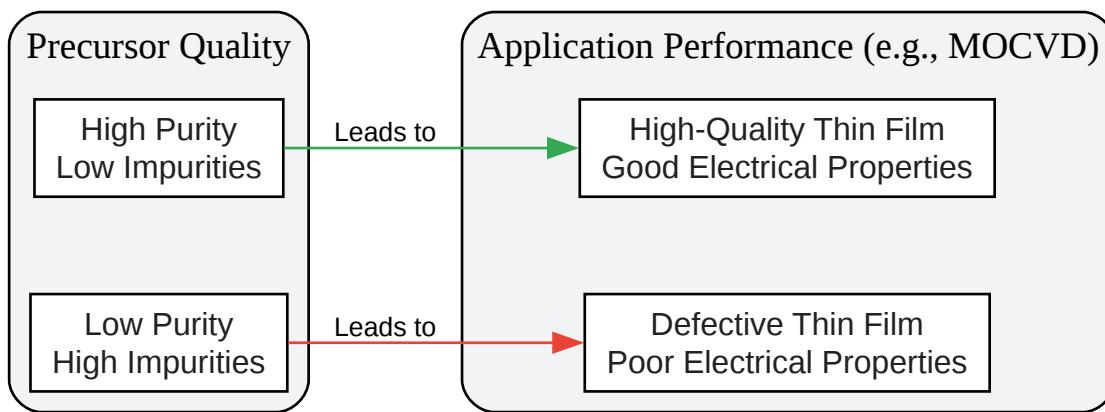
Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To quantify the concentration of trace metal impurities in **Tris(dimethylamino)antimony**.


Methodology:

- Sample Preparation:
 - In a clean, inert atmosphere, carefully hydrolyze a known weight (e.g., 0.1 g) of **Tris(dimethylamino)antimony** by slowly adding it to high-purity deionized water or a dilute acid solution (e.g., 1% nitric acid). This reaction is exothermic and should be performed with caution in a well-ventilated fume hood.
 - Once the reaction is complete, dilute the sample to a known volume with deionized water to bring the expected impurity concentrations within the linear dynamic range of the ICP-MS instrument.
- Instrumentation:
 - An ICP-MS instrument capable of detecting trace metals at parts-per-billion (ppb) or parts-per-trillion (ppt) levels.
- Calibration:
 - Prepare a series of multi-element calibration standards using certified reference materials. The concentration of these standards should bracket the expected concentration of the impurities in the sample.

- Data Acquisition:
 - Aspirate the prepared sample solution into the ICP-MS.
 - Monitor the mass-to-charge ratios of the target metal impurities.
- Data Analysis:
 - Generate a calibration curve for each metal.
 - Use the calibration curves to determine the concentration of each trace metal impurity in the sample solution.
 - Calculate the concentration of each impurity in the original **Tris(dimethylamino)antimony** sample in ppb.


Visualizing Workflows and Relationships

To better understand the quality control process and the impact of precursor quality, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **Tris(dimethylamino)antimony**.

[Click to download full resolution via product page](#)

Caption: Impact of precursor quality on application performance.

Conclusion

The selection of a **Tris(dimethylamino)antimony** supplier should be based on a thorough evaluation of their product's purity and impurity profile. While most reputable suppliers offer high-purity grades, the acceptable levels of specific trace metal contaminants can vary depending on the intended application. For demanding applications such as the fabrication of high-performance electronic devices, even ppb-level impurities can be detrimental. Therefore, it is essential for researchers and drug development professionals to not only rely on the supplier's CoA but also to have in-house or third-party analytical capabilities to verify the quality of the precursor. The experimental protocols provided in this guide offer a starting point for establishing a robust quality control program for **Tris(dimethylamino)antimony**.

- To cite this document: BenchChem. [A Comparative Study of Tris(dimethylamino)antimony for High-Purity Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3152151#comparative-study-of-tris-dimethylamino-antimony-from-different-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com